molecular formula C18H23F2NO3 B4303707 3,4-DIMETHYLCYCLOHEXYL 4-(2,4-DIFLUOROANILINO)-4-OXOBUTANOATE

3,4-DIMETHYLCYCLOHEXYL 4-(2,4-DIFLUOROANILINO)-4-OXOBUTANOATE

Cat. No.: B4303707
M. Wt: 339.4 g/mol
InChI Key: RPFFOOSNJXMCPE-UHFFFAOYSA-N
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Description

3,4-DIMETHYLCYCLOHEXYL 4-(2,4-DIFLUOROANILINO)-4-OXOBUTANOATE is an organic compound with the molecular formula C18H23F2NO3 This compound is characterized by a cyclohexyl ring substituted with two methyl groups at positions 3 and 4, and a butanoate ester linked to an amino group substituted with a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYLCYCLOHEXYL 4-(2,4-DIFLUOROANILINO)-4-OXOBUTANOATE typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with methyl substitutions can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Butanoate Ester: The butanoate ester can be introduced via esterification reactions using butanoic acid derivatives and suitable catalysts.

    Attachment of the Difluorophenyl Amino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYLCYCLOHEXYL 4-(2,4-DIFLUOROANILINO)-4-OXOBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-DIMETHYLCYCLOHEXYL 4-(2,4-DIFLUOROANILINO)-4-OXOBUTANOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLCYCLOHEXYL 4-(2,4-DIFLUOROANILINO)-4-OXOBUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl amino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethylcyclohexyl 4-aminobutanoate: Lacks the difluorophenyl substitution, resulting in different chemical and biological properties.

    4-[(2,4-difluorophenyl)amino]-4-oxobutanoic acid: Does not have the cyclohexyl ring, leading to variations in its reactivity and applications.

Uniqueness

3,4-DIMETHYLCYCLOHEXYL 4-(2,4-DIFLUOROANILINO)-4-OXOBUTANOATE is unique due to the combination of its cyclohexyl ring, difluorophenyl amino group, and butanoate ester. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

(3,4-dimethylcyclohexyl) 4-(2,4-difluoroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO3/c1-11-3-5-14(9-12(11)2)24-18(23)8-7-17(22)21-16-6-4-13(19)10-15(16)20/h4,6,10-12,14H,3,5,7-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFFOOSNJXMCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)OC(=O)CCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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